1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2,6-dichlorobenzaldehyde with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product . The compound is then purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)ethane-1,2-diamine: A closely related compound with similar chemical properties.
2,6-Dichlorobenzylamine: Shares the dichlorophenyl moiety but differs in the amine structure.
2,6-Dichloroaniline: Contains the dichlorophenyl group but has a different substitution pattern.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Biological Activity
1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride (CAS No. 2044927-43-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula C8H10Cl2N2·2HCl. Its structure includes a dichlorophenyl group attached to an ethane-1,2-diamine backbone, which significantly influences its reactivity and biological interactions.
1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride interacts with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This mechanism is crucial for its potential use in therapeutic applications targeting enzyme-related disorders.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Such interactions are vital for understanding its pharmacological potential in treating conditions like neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to 1-(2,6-Dichlorophenyl)ethane-1,2-diamine exhibit significant antimicrobial activity. A study evaluated various derivatives against gram-positive bacteria and mycobacterial strains, demonstrating that some compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data on 1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives of this compound exhibit low toxicity towards primary mammalian cell lines while maintaining antibacterial efficacy. The ability to selectively target bacterial cells without harming mammalian cells is a desirable trait in drug development .
Synthesis and Applications
The synthesis of 1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves nucleophilic substitution reactions between 2,6-dichlorobenzyl chloride and ethylenediamine in the presence of a base such as sodium hydroxide. This method highlights its utility as a building block in the synthesis of more complex molecules for pharmacological research.
Toxicological Assessments
Toxicity studies have been conducted to evaluate the safety profile of similar compounds. For instance, inhalation studies on related dichloro compounds showed varying levels of acute toxicity in animal models. The LC50 values indicated significant toxicity at high concentrations; however, lower concentrations did not exhibit adverse effects . Such findings underscore the importance of dosage in determining safety and efficacy.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(2-Chlorophenyl)ethane-1,2-diamine dihydrochloride | C8H10Cl2N2 | Simpler structure without dichloro substitution |
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | C14H14Cl2N2 | Contains two chlorophenyl groups; more complex |
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine | C10H13Cl3N2 | Different substitution pattern; includes chloroethyl group |
This table illustrates the diversity among structurally related compounds and their potential implications in medicinal chemistry.
Properties
Molecular Formula |
C8H12Cl4N2 |
---|---|
Molecular Weight |
278.0 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H |
InChI Key |
BROWIYPAQDRJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)Cl.Cl.Cl |
Origin of Product |
United States |
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